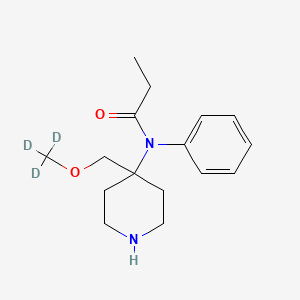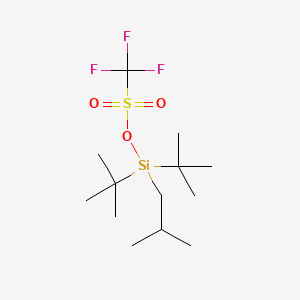
二叔丁基异丁基甲硅基三氟甲磺酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butylisobutylsilyl triflate is a chemical compound with the molecular formula C13H27F3O3SSi . It is a liquid at room temperature and is used in various synthetic processes due to its steric bulk and the robustness of its derivatives .
Molecular Structure Analysis
The molecular weight of Di-tert-butylisobutylsilyl triflate is 348.50 g/mol . The InChI code for this compound is1S/C13H27F3O3SSi/c1-10(2)9-21(11(3,4)5,12(6,7)8)19-20(17,18)13(14,15)16/h10H,9H2,1-8H3 . Chemical Reactions Analysis
Di-tert-butylsilyl bis(trifluoromethanesulfonate), a related compound, is known to react easily with hydroxylic solvents . It is commonly used as a protecting group for diols in oligonucleotide synthesis .Physical And Chemical Properties Analysis
Di-tert-butylisobutylsilyl triflate is a liquid at room temperature . It has a molecular weight of 348.50 g/mol . The compound is sensitive towards moisture .科学研究应用
Summary of the Application
“Di-tert-butylisobutylsilyl triflate” is used as a protecting group in organic synthesis . It’s particularly useful for protecting carboxylic acids, as the Si-O bonds are too labile even under mild reaction conditions .
Methods of Application
The compound is prepared by reacting di-tert-butylchlorosilane with trifluoromethanesulfonic acid . It’s sensitive to moisture and reacts with hydroxylic solvents .
Results or Outcomes
The use of “Di-tert-butylisobutylsilyl triflate” as a protecting group has enabled the rapid assembly of polyol motifs and expedient synthesis of polyketide natural products .
2. Use in Intramolecular Cyclizations
Summary of the Application
“Di-tert-butylisobutylsilyl triflate” has been applied in intramolecular cyclizations as a novel promoter for a Boekelheide reaction .
Methods of Application
The compound is used in conjunction with triethylamine in dichloromethane to promote the cyclization .
Results or Outcomes
The cyclized product was synthesized in 51% yield, which was increased to 75% by using microwave irradiation .
3. Use in Synthesis of Dienophiles
Summary of the Application
“Di-tert-butylisobutylsilyl triflate” has been used for 1,2-diols in the synthesis of dienophiles .
Methods of Application
The compound is used to protect the hydroxyl groups at C-3 and C-4 of the starting material .
Results or Outcomes
The use of “Di-tert-butylisobutylsilyl triflate” in this context has enabled the synthesis of electron-rich dienophiles .
4. Use in Synthesis of 3,6-Bridged Glycosyl Donors
Summary of the Application
“Di-tert-butylisobutylsilyl triflate” has been used for 1,4-diols to obtain 3,6-bridged glycosyl donors .
Methods of Application
The compound is used to protect the hydroxyl groups at C-3 and C-4 of the starting material .
Results or Outcomes
The use of “Di-tert-butylisobutylsilyl triflate” in this context has enabled the synthesis of 3,6-bridged glycosyl donors .
5. Use in Synthesis of Fullerene Polyols
Summary of the Application
“Di-tert-butylisobutylsilyl triflate” has been used in the synthesis of fullerene polyols .
Methods of Application
The bridging di-tert-butylsilylene can be cleaved to give the corresponding fullerene polyols .
Results or Outcomes
The use of “Di-tert-butylisobutylsilyl triflate” in this context has enabled the synthesis of fullerene polyols .
6. Use in Synthesis of Prodrugs of Chemotherapeutics
Summary of the Application
“Di-tert-butylisobutylsilyl triflate” is a valuable material for the synthesis of prodrugs of chemotherapeutics .
Results or Outcomes
The use of “Di-tert-butylisobutylsilyl triflate” in this context has enabled the synthesis of prodrugs of chemotherapeutics .
安全和危害
未来方向
The di-tert-butylisobutylsilyl (BIBS) protecting group offers new possibilities for synthetic processes because of its steric bulk, robustness of its derivatives, and other special properties . It has been used in the synthesis of N-Methylated Cyclic Peptide and in the generation of secondary and tertiary silyl radicals from silylboranes .
属性
IUPAC Name |
[ditert-butyl(2-methylpropyl)silyl] trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27F3O3SSi/c1-10(2)9-21(11(3,4)5,12(6,7)8)19-20(17,18)13(14,15)16/h10H,9H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVJKCJFUZIETI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si](C(C)(C)C)(C(C)(C)C)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27F3O3SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butylisobutylsilyl triflate | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

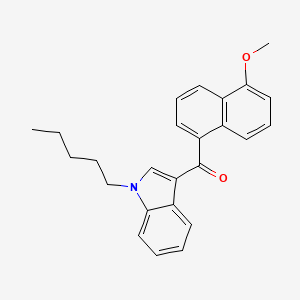
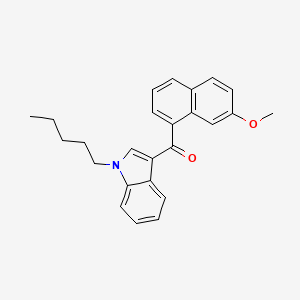
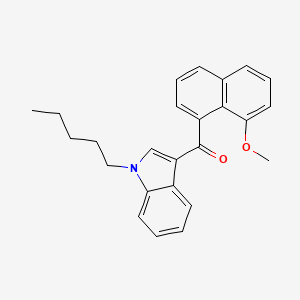
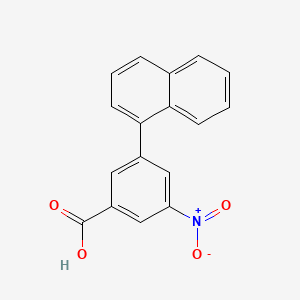
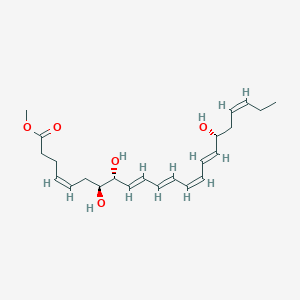
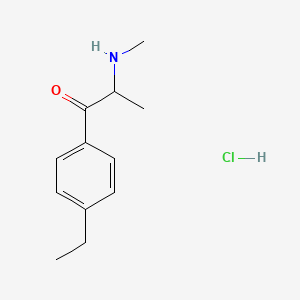

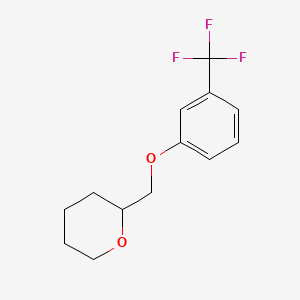
![N-[(1,4-Dimethylpiperazin-2-YL)methyl]acetamide](/img/structure/B594123.png)
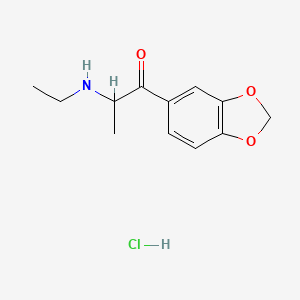
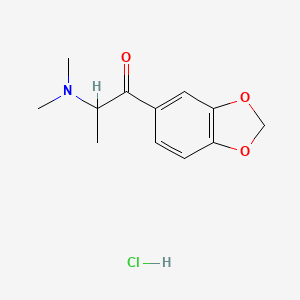
![2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine](/img/structure/B594128.png)
